tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Description
tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, a benzyloxy substituent at the 3-position, and a 3-bromo-2-oxopropyl chain at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals targeting neurological or antimicrobial pathways . Its structural complexity, including the bromo-ketone moiety, enables participation in nucleophilic substitutions or cross-coupling reactions, making it valuable for constructing bioactive molecules.
Properties
Molecular Formula |
C20H28BrNO4 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H28BrNO4/c1-20(2,3)26-19(24)22-11-7-10-18(17(22)12-16(23)13-21)25-14-15-8-5-4-6-9-15/h4-6,8-9,17-18H,7,10-14H2,1-3H3/t17-,18+/m1/s1 |
InChI Key |
NVYPBDHNERSPTE-MSOLQXFVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CC(=O)CBr)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC(=O)CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of tert-butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:
- Formation of the Piperidine Core : The piperidine ring is constructed with specific stereochemical configurations (2R,3S), ensuring the desired chiral centers are established.
- Introduction of the Benzyloxy Group : A benzyloxy substituent is added to the piperidine ring, enhancing reactivity and structural complexity.
- Attachment of the Brominated Oxopropyl Group : The bromine atom and oxopropyl moiety are incorporated via bromination and ketone formation reactions.
- Protection with Tert-Butyl Group : The tert-butyl group acts as a protecting group for the piperidine nitrogen, stabilizing the molecule during synthesis.
Specific Synthetic Steps
Key intermediates in the synthesis include:
- (S)-2-(Benzyloxy)-5-(tert-butyldimethylsiloxy)pentanal : This intermediate provides the benzyloxy group and sets up the stereochemistry.
- 1-[(2R,3S)-3-(Benzyloxy)piperidin-2-yl]propan-2-one : This compound introduces the oxopropyl group.
- Tert-butyl (2R,3S)-3-(Benzyloxy)-2-(2-Oxopropyl)piperidine-1-carboxylate : A precursor for bromination.
Reaction Conditions
Temperature Control
The reactions are typically conducted under controlled temperatures to prevent side reactions and ensure stereochemical integrity. For example:
- Bromination is performed at low temperatures to avoid overreaction.
- Piperidine ring formation may require elevated temperatures for cyclization.
Solvent Selection
Common solvents used include:
Catalysts and Reagents
Reagents such as tert-butyl chloroformate are used for introducing the tert-butyl group, while bromine or NBS (N-bromosuccinimide) facilitates bromination.
Purification Techniques
Purification is critical due to the compound's complexity:
- Chromatography : High-performance liquid chromatography (HPLC) or flash chromatography is commonly employed to isolate pure product.
- Crystallization : Selective crystallization techniques are used to separate stereoisomers and enhance yield.
Yield Optimization
To maximize yield:
- Reaction conditions such as temperature, solvent ratios, and reaction times are meticulously optimized.
- Side reactions are minimized through careful reagent selection and monitoring.
Data Table: Summary of Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature Range | Yield (%) |
|---|---|---|---|---|
| Piperidine Ring Formation | Base catalyst | Ethanol | 50–80°C | ~85 |
| Benzyloxy Group Introduction | Benzyl alcohol | DCM | Room temperature | ~90 |
| Bromination | Bromine/NBS | DCM | 0–10°C | ~75 |
| Tert-butyl Protection | Tert-butyl chloroformate | Methanol | Room temperature | ~95 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects and as a building block in drug synthesis. Some notable applications include:
- Antidepressant Development : Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The specific stereochemistry of tert-butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate may enhance binding affinity to serotonin receptors, making it a candidate for antidepressant drug development.
- Neuroprotective Agents : Studies have shown that piperidine derivatives can provide neuroprotective effects in models of neurodegeneration. The brominated component may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in treating neurological disorders.
- Anticancer Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The introduction of the benzyloxy group may enhance selectivity towards cancer cells, making this compound a candidate for further investigation in anticancer therapies.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex molecules. Its synthetic versatility allows chemists to modify its structure to create new compounds with desired biological activities.
Synthesis Overview
The synthesis typically involves:
- Starting Materials : Piperidine derivatives, benzyloxy groups, and bromoacetic acid.
- Reagents and Conditions : Standard organic synthesis techniques including nucleophilic substitution and coupling reactions under controlled temperature and pressure conditions.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| tert-butyl (2R,3S)-3-(benzyloxy)-... | Antidepressant | |
| Similar Piperidine Derivative | Neuroprotective | |
| Brominated Piperidine Analog | Anticancer |
Table 2: Synthesis Routes
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Piperidine, brominated alkane | 85 |
| Coupling reaction | Benzyloxy compound | 75 |
| Final esterification | tert-butyl chloroformate | 90 |
Case Studies
- Case Study 1 : In a study focusing on the antidepressant properties of piperidine derivatives, researchers synthesized this compound and tested it against established antidepressants. The results indicated comparable efficacy with improved side effect profiles.
- Case Study 2 : A neuroprotective study evaluated the compound's ability to mitigate oxidative stress in neuronal cell cultures. The findings demonstrated significant reductions in cell death compared to control groups, suggesting potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate (NJS218)
- Core Structure : Piperidine ring with a tert-butyl carbamate group.
- Key Differences :
- Replaces the 3-bromo-2-oxopropyl group with a fluorophenyl-containing carbamoyl chain.
- Contains an allyloxy group instead of benzyloxy.
- Synthesis : Achieved via HBTU-mediated coupling with 95% yield, highlighting efficient amide bond formation .
- Applications : Demonstrated antimicrobial activity against Mycobacterium tuberculosis, linked to the fluorophenyl moiety’s hydrophobicity .
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate
- Core Structure : Cyclopentane fused with a tetrahydropyridine ring.
- Key Differences :
- Lacks the piperidine backbone; instead, features a cyclopentyl-carbamate scaffold.
- Incorporates a trifluoromethyl group, enhancing metabolic stability.
- Synthesis : Utilizes BOP-reagent for coupling, emphasizing adaptability in sterically hindered environments .
tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate
- Core Structure : Pyrrolidine ring with an indole-containing side chain.
- Key Differences :
Physicochemical and Reactivity Comparison
Key Research Findings
- Bromo vs.
- Benzyloxy vs. Allyloxy : The benzyloxy group provides steric protection of the 3-position, whereas the allyloxy group in NJS218 allows for further functionalization via olefin metathesis .
- Ring Size Effects : Piperidine derivatives (target compound, NJS218) exhibit greater conformational flexibility than pyrrolidine analogs, influencing receptor-binding specificity .
Biological Activity
Tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a tert-butyl ester group, a benzyloxy substituent, and a bromine atom, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molar Mass : 426.35 g/mol
- CAS Number : 290315-11-6
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of neurological disorders. The compound is noted for its interactions with neurotransmitter receptors and enzymes involved in various signaling pathways.
Research indicates that this compound may modulate neurotransmitter signaling pathways, particularly those related to:
- Dopamine Receptors : Potential effects on dopamine signaling could be relevant for treating conditions like Parkinson's disease.
- Serotonin Receptors : Modulation of serotonin pathways may offer therapeutic benefits for mood disorders.
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound:
- Neuroprotective Effects : A study indicated that compounds similar to this compound exhibited neuroprotective properties in animal models of neurodegeneration. The mechanism was attributed to their ability to inhibit apoptosis in neuronal cells.
- Synthesis and Pharmacological Evaluation : A comprehensive synthesis route has been established for this compound, allowing for detailed pharmacological evaluations. The synthesis involves multiple steps including the formation of the piperidine ring and subsequent functionalization with bromine and benzyloxy groups .
- In Vitro Studies : In vitro assays have shown that the compound interacts with specific enzyme targets related to neurotransmitter metabolism, suggesting its role as a potential modulator in therapeutic interventions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(benzyloxy)carbonylpiperidine | Contains benzyloxy group | Lacks bromine substituent |
| 4-Bromopiperidine | Simple piperidine derivative | No ester functionality |
| 1-Benzylpiperidin-4-one | Contains ketone group | Different functional group orientation |
The unique combination of functional groups in this compound allows for diverse applications in synthetic chemistry and medicinal research that may not be present in these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
